molecular formula C31H26N2O8S B15334521 [3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate

[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B15334521
M. Wt: 586.6 g/mol
InChI Key: JEAZFXFXZLAZLW-UHFFFAOYSA-N
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Description

[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-2-yl core, followed by the introduction of the pyrimidin-1-yl group. The final steps involve the addition of benzoate and benzoyloxy groups under controlled conditions. Common reagents used in these reactions include benzoyl chloride, pyrimidine derivatives, and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often requiring precise temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These products can be further analyzed and characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

Chemistry

In chemistry, [3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and potential applications. Additionally, its unique combination of benzoyloxy and pyrimidin-1-yl groups provides distinct biological activities and interactions.

Properties

Molecular Formula

C31H26N2O8S

Molecular Weight

586.6 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H26N2O8S/c1-19-17-33(31(42)32-26(19)34)27-25(41-30(37)22-15-9-4-10-16-22)24(40-29(36)21-13-7-3-8-14-21)23(39-27)18-38-28(35)20-11-5-2-6-12-20/h2-17,23-25,27H,18H2,1H3,(H,32,34,42)

InChI Key

JEAZFXFXZLAZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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